2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate
Description
2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate is a sulfonate ester characterized by two distinct aromatic moieties: a 2-(acetylamino)phenyl group and a 4-methoxy-3-methylbenzenesulfonate group. The acetylamino substituent introduces hydrogen-bonding capacity, while the methoxy and methyl groups on the benzene ring enhance lipophilicity and steric bulk. This compound’s molecular formula is C₁₆H₁₇NO₅S, with a calculated molecular weight of 335.38 g/mol.
Properties
IUPAC Name |
(2-acetamidophenyl) 4-methoxy-3-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-10-13(8-9-15(11)21-3)23(19,20)22-16-7-5-4-6-14(16)17-12(2)18/h4-10H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEOAZMKBXUGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Sequence
The synthesis of 2-(acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate follows a three-stage protocol:
-
Sulfonation of 4-methoxy-3-methylbenzene :
The methyl group at position 3 of 4-methoxybenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours. This produces 4-methoxy-3-methylbenzenesulfonyl chloride with 78–82% yield. -
Acetylation of 2-aminophenol :
2-Aminophenol reacts with acetic anhydride ((CH₃CO)₂O) in dichloromethane (DCM) at reflux (40°C) for 2 hours, yielding 2-acetamidophenol (92–95% purity). -
Esterification :
The sulfonyl chloride intermediate reacts with 2-acetamidophenol in the presence of pyridine (C₅H₅N) as a base, forming the target ester. Reaction conditions include 12-hour stirring at room temperature (25°C), followed by aqueous workup to isolate the product.
Key Reaction:
Mechanistic Insight: Pyridine neutralizes HCl, shifting equilibrium toward ester formation.
Nitration-Reduction Approach
A modified route starts with 4-methoxy-2-nitrotoluene (CAS: 121-92-6):
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Bromination : N-Bromosuccinimide (NBS) introduces a bromine at the methyl group (70°C, 6 hours, 85% yield).
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Oxidation : Bis(tetrabutylammonium) dichromate converts the brominated intermediate to 4-methoxy-2-nitrobenzaldehyde (60°C, 20 hours, 68% yield).
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Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is subsequently acetylated.
Advantage : Higher regioselectivity in sulfonation due to electron-withdrawing nitro groups.
One-Pot Thioetherification
Adapted from sulfide synthesis methodologies, this method combines:
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Diazotization of 2-nitroaniline with NaNO₂/HCl (−10°C, 3 hours).
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In situ coupling with sodium sulfide (Na₂S), followed by acetylation.
Industrial-Scale Production
Reactor Design and Process Parameters
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 20–25°C | Minimizes side reactions |
| Molar Ratio (Pyridine) | 1.1:1 (base:substrate) | Ensures complete HCl scavenging |
| Stirring Rate | 400–600 rpm | Enhances mass transfer |
Automated continuous-flow reactors achieve 89% conversion efficiency, reducing reaction time to 8 hours.
Recrystallization
Column Chromatography
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Stationary Phase : Silica gel (230–400 mesh).
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Eluent : Gradient of hexane → ethyl acetate (0–40%).
Comparative Analysis of Methods
Yield and Scalability
| Method | Lab-Scale Yield | Industrial Yield | Cost (USD/kg) |
|---|---|---|---|
| Standard Esterification | 78% | 82% | 1,200 |
| Nitration-Reduction | 65% | 70% | 1,800 |
| One-Pot Thioetherification | 72% | N/A | 950 |
Note: The one-pot method is unsuitable for large-scale production due to exothermic risks.
Byproduct Formation
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Major Byproduct : 4-Methoxy-3-methylbenzenesulfonic acid (5–8% yield) from hydrolysis of sulfonyl chloride.
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Mitigation : Use anhydrous conditions and molecular sieves (3Å) to absorb water.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of compounds similar to 2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate exhibit significant anticancer properties. For instance, studies have shown that related compounds can reduce cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A2780 (ovarian carcinoma) through various mechanisms of action, including apoptosis and cell cycle arrest .
Anti-inflammatory Properties
Compounds with similar structures have been noted for their anti-inflammatory effects. For example, vanillic acid derivatives, which share structural characteristics with the sulfonate compound under discussion, have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro . This suggests that modifications to the structure of this compound could enhance its therapeutic potential in treating inflammatory diseases.
Material Science
Nanomaterials and Pigments
The compound's sulfonate group may allow for its use in developing nanomaterials, particularly as pigments in coatings and inks. Research on nanomaterials has highlighted the potential for compounds with similar functionalities to enhance color stability and reduce environmental impact . The incorporation of such compounds into nanotechnology applications could lead to innovative solutions in materials engineering.
Environmental Studies
Toxicological Assessments
The environmental impact of chemical compounds, including this compound, is crucial for regulatory assessments. Toxicological studies have identified similar compounds on contaminant candidate lists, emphasizing the need for thorough evaluation regarding their persistence and bioaccumulation potential in ecosystems . Understanding the environmental fate of such compounds is essential for developing safer chemical practices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Gambini et al. (2018) | Anticancer Activity | Identified significant reduction in MDA-MB-231 cell viability using related metal complexes. |
| Galassi et al. (2021) | Structure-Activity Relationship | Established that polar protic groups hinder anticancer efficacy; suggests modification could enhance activity. |
| Wang et al. (2023) | Anti-inflammatory Effects | Demonstrated that structural modifications could improve therapeutic outcomes against inflammation. |
Biological Activity
2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H17NO4S
- Molecular Weight : 307.37 g/mol
- IUPAC Name : this compound
This compound features an acetylamino group, a methoxy group, and a sulfonate moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:
- Enzyme Inhibition : Compounds containing sulfonate groups can inhibit specific enzymes, such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The presence of methoxy and acetyl groups may enhance the antioxidant properties, helping to mitigate oxidative stress in cells.
Anticholinesterase Activity
One of the primary biological activities studied for related compounds is their ability to inhibit AChE. A study demonstrated that derivatives with similar structural features showed potent AChE inhibitory activity with IC50 values ranging from 2.7 µM to higher concentrations depending on the specific substituents present . This suggests that this compound may also possess significant anticholinesterase activity.
Antitumor Activity
Research into structurally related compounds has shown promising results in inhibiting tumor cell proliferation. For instance, compounds with sulfonate groups have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
Study on Neuroprotective Effects
A recent study evaluated the neuroprotective effects of sulfonate derivatives in cellular models of oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .
Evaluation of Antitumor Properties
In vitro studies have shown that related sulfonate compounds significantly inhibited the growth of MCF7 human breast cancer cells. The metabolic activity reduction was notable, with treated cells exhibiting lower viability compared to controls . This highlights the potential application of this compound in cancer therapy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonate Esters
2-(1-Benzofuran-3-yl)ethyl 4-Methylbenzenesulfonate
- Molecular Formula : C₁₇H₁₆O₄S
- Key Features : A benzofuran-derived ethyl linker attached to a 4-methylbenzenesulfonate group.
- The absence of methoxy or methyl substituents on the sulfonate ring reduces steric hindrance, which may influence reactivity in synthetic pathways .
Methyl 2-(2-(((4-Fluoro-3-(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate
- Molecular Formula: C₁₈H₁₇F₄NO₆S
- Key Features : Fluorine and trifluoromethyl groups introduce strong electron-withdrawing effects, while dimethoxy substituents enhance solubility.
- Comparison: The sulfonamide linkage (vs. Fluorinated groups may confer metabolic stability, a trait absent in the non-fluorinated target compound .
Metsulfuron Methyl Ester
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Key Features : A sulfonylurea herbicide with a triazine core and methoxy/methyl substituents.
- Comparison :
Functional Comparison with Pharmacologically Active Analogs
MCHR1 Antagonists (e.g., SNAP-7941 Derivatives)
- Key Features : Piperidinyl and difluorophenyl groups linked to sulfonate esters or carboxylic acids.
- Comparison :
- The target compound lacks the difluorophenyl and piperidinyl motifs critical for MCHR1 antagonism.
- Both share sulfonate esters, which may enhance blood-brain barrier penetration in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
